![molecular formula C9H6BrClO B14758031 1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-chlorobenzene CAS No. 706-12-7](/img/structure/B14758031.png)
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-chlorobenzene is an organic compound with the molecular formula C9H6BrClO. This compound features a benzene ring substituted with a bromoprop-2-yn-1-yloxy group and a chlorine atom. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-chlorobenzene can be synthesized through the reaction of 4-chlorophenol with 3-bromoprop-2-yne in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mechanism involves the nucleophilic substitution of the hydroxyl group of 4-chlorophenol by the bromoprop-2-yne group, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production and quality control.
Análisis De Reacciones Químicas
Types of Reactions
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas under pressure.
Major Products
Nucleophilic substitution: Products include azides, thiols, and ethers.
Oxidation: Products include epoxides and other oxidized derivatives.
Reduction: Products include alkenes and alkanes.
Aplicaciones Científicas De Investigación
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-chlorobenzene is used in various scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: In the development of bioactive compounds and studying enzyme interactions.
Medicine: As a precursor for pharmaceutical intermediates and potential therapeutic agents.
Industry: In the production of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-chlorobenzene involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with target molecules. This property makes it useful in modifying biological molecules and studying enzyme-substrate interactions.
Comparación Con Compuestos Similares
Similar Compounds
Propargyl bromide: Similar in structure but lacks the benzene ring and chlorine atom.
4-Chlorophenol: Similar in structure but lacks the bromoprop-2-yne group.
1-Bromo-3-(prop-2-yn-1-yloxy)benzene: Similar but with different substitution patterns on the benzene ring.
Uniqueness
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-chlorobenzene is unique due to the presence of both the bromoprop-2-yne group and the chlorine atom on the benzene ring. This combination of functional groups allows for diverse chemical reactivity and applications in various fields of research.
Propiedades
Número CAS |
706-12-7 |
|---|---|
Fórmula molecular |
C9H6BrClO |
Peso molecular |
245.50 g/mol |
Nombre IUPAC |
1-(3-bromoprop-2-ynoxy)-4-chlorobenzene |
InChI |
InChI=1S/C9H6BrClO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,7H2 |
Clave InChI |
PJPJJQQEEUZOFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCC#CBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R)-6,6'-Dibutyl[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14757952.png)

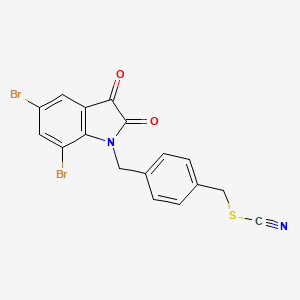

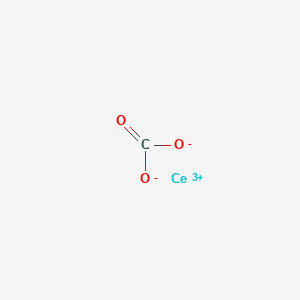
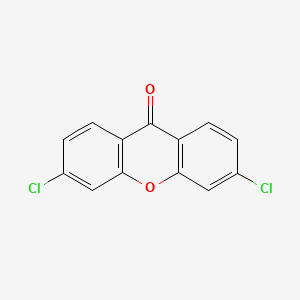
![6-Oxa-3-thiabicyclo[3.1.0]hexane](/img/structure/B14757993.png)
![Anthra[1,2-C][1,2,5]oxadiazole](/img/structure/B14758005.png)
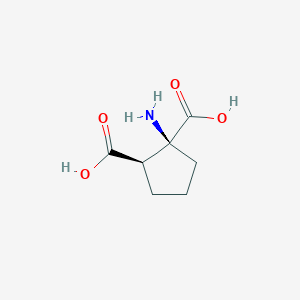
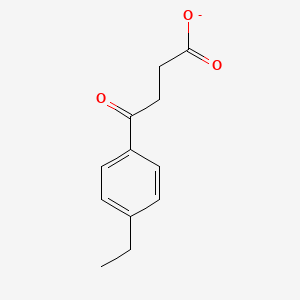
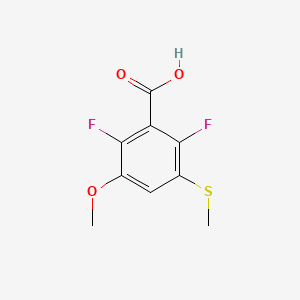
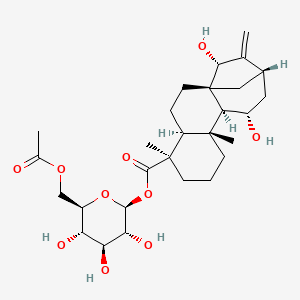
![14H-Dibenzo[a,h]phenothiazine](/img/structure/B14758068.png)
